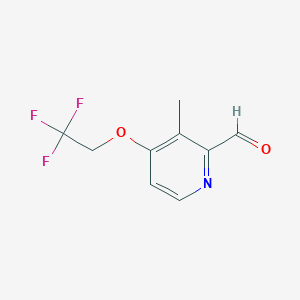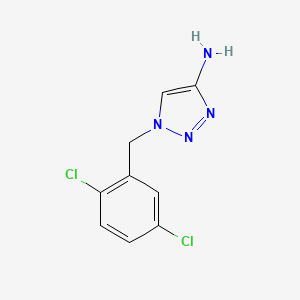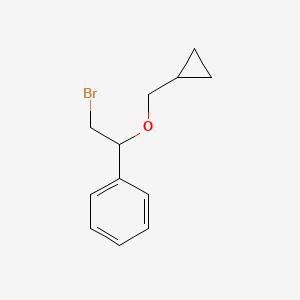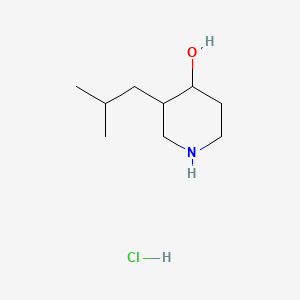
2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid is a chemical compound that belongs to the class of acetamido acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-3-fluoroaniline.
Acetylation: The 4-chloro-3-fluoroaniline is acetylated using acetic anhydride to form 4-chloro-3-fluoroacetanilide.
Bromination: The acetanilide derivative is then brominated to introduce a bromo group at the para position.
Substitution Reaction: The bromo derivative undergoes a substitution reaction with glycine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The acetamido group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 2-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
Uniqueness
2-(4-Chloro-3-fluorophenyl)-2-acetamidoacetic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. The acetamidoacetic acid moiety further enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H9ClFNO3 |
|---|---|
Molekulargewicht |
245.63 g/mol |
IUPAC-Name |
2-acetamido-2-(4-chloro-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClFNO3/c1-5(14)13-9(10(15)16)6-2-3-7(11)8(12)4-6/h2-4,9H,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
HIQKAIRAUNKQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(C1=CC(=C(C=C1)Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)


![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)



![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)

![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
